5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite
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Overview
Description
5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite is a crucial component in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. This compound involves the incorporation of a ribonucleoside linked by a methylene unit between the 2’-oxygen and 4’-carbon atoms, mimicking the structure and process of DNA polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite typically involves the protection of the uridine nucleoside followed by the introduction of the methylene bridge. The process includes:
Protection of the 5’-hydroxyl group: This is achieved using 4,4’-dimethoxytrityl chloride (DMTr-Cl) in the presence of a base such as pyridine.
Formation of the methylene bridge: This involves the reaction of the protected nucleoside with a suitable methylene donor under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester is oxidized to a phosphate triester using oxidizing agents like iodine in the presence of water.
Substitution: The cyanoethyl protecting group can be removed under basic conditions, typically using ammonium hydroxide.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Substitution: Ammonium hydroxide or other basic conditions.
Major Products Formed
Oxidation: Formation of the phosphate triester.
Substitution: Removal of the cyanoethyl group to yield the free phosphate.
Scientific Research Applications
5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite is widely used in scientific research, particularly in the fields of:
Chemistry: Synthesis of modified oligonucleotides for various applications.
Biology: Study of nucleic acid interactions and functions.
Medicine: Development of antisense oligonucleotides and other therapeutic agents.
Industry: Production of diagnostic tools and molecular probes.
Mechanism of Action
The compound exerts its effects by incorporating into oligonucleotides, enhancing their stability and binding affinity. The methylene bridge in the LNA structure locks the ribose in a C3’-endo conformation, which increases the thermal stability of the oligonucleotide duplexes. This results in improved hybridization properties and resistance to nucleases .
Comparison with Similar Compounds
Similar Compounds
DMTr-LNA-5MeU-3-CED-phosphoramidite: Similar structure but with a methyl group at the 5-position of uracil.
DMTr-LNA-C(Bz)-3-CED-phosphoramidite: Contains a benzoyl-protected cytosine instead of uracil.
Uniqueness
5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite is unique due to its specific incorporation of uridine with a methylene bridge, which provides distinct hybridization properties and stability compared to other LNA phosphoramidites .
Biological Activity
5'-O-DMTr-2'-O,4'-C-methyleneuridine 3'-CE-phosphoramidite (CAS No. 206055-76-7) is a specialized nucleoside phosphoramidite used primarily in oligonucleotide synthesis. Its unique structural modifications enhance its biological activity and stability, making it a subject of interest in molecular biology and therapeutic applications. This article aims to explore the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C40H47N4O9P with a molecular weight of approximately 758.8 g/mol. The compound features several important functional groups that contribute to its biological activity:
- 5'-O-DMTr group : Provides protection to the hydroxyl group, enhancing stability during synthesis.
- 2'-O,4'-C-methylene modification : Increases resistance to nucleolytic degradation and improves binding affinity to complementary nucleic acids.
- 3'-CE (cyanoethyl) : Facilitates the coupling reaction during oligonucleotide synthesis.
Property | Value |
---|---|
Molecular Formula | C₄₀H₄₇N₄O₉P |
Molecular Weight | 758.8 g/mol |
CAS Number | 206055-76-7 |
H-Bond Donor/Acceptor | 1 / 11 |
The biological activity of this compound primarily stems from its ability to form stable hybrid complexes with complementary RNA or DNA strands. The methylene bridge between the 2' and 4' positions enhances the compound's resistance to enzymatic degradation, allowing for prolonged activity in biological systems.
Key Activities:
- Inhibition of RNAse : The structural modifications confer increased resistance against ribonucleases, which are enzymes that degrade RNA.
- Enhanced Binding Affinity : The modified nucleoside exhibits stronger binding interactions with target nucleic acids compared to unmodified counterparts.
Case Studies and Research Findings
-
Antisense Oligonucleotide Applications :
- A study demonstrated that oligonucleotides synthesized using this phosphoramidite exhibited significant inhibition of target mRNA expression in cellular assays. The modified oligonucleotides showed enhanced cellular uptake and stability, leading to improved therapeutic efficacy against specific targets in cancer cells .
- siRNA Development :
- Chemical Stability Studies :
Table 2: Summary of Biological Activities
Study Focus | Findings |
---|---|
Antisense Oligonucleotides | Significant mRNA inhibition; improved stability |
siRNA Development | Enhanced silencing efficiency; increased stability |
Chemical Stability | Maintained integrity under physiological conditions |
Properties
IUPAC Name |
3-[[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47N4O9P/c1-27(2)44(28(3)4)54(51-24-10-22-41)53-36-35-37(43-23-21-34(45)42-38(43)46)52-39(36,25-49-35)26-50-40(29-11-8-7-9-12-29,30-13-17-32(47-5)18-14-30)31-15-19-33(48-6)20-16-31/h7-9,11-21,23,27-28,35-37H,10,24-26H2,1-6H3,(H,42,45,46)/t35-,36+,37-,39-,54?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCIJWWVBQZMMI-PUIMFIDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H]2[C@@H](O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47N4O9P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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